

Application Notes: Galunisertib for 4T1 Breast Cancer Xenografts

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Compound of Interest

Compound Name: Galunisertib

Cat. No.: B1674415

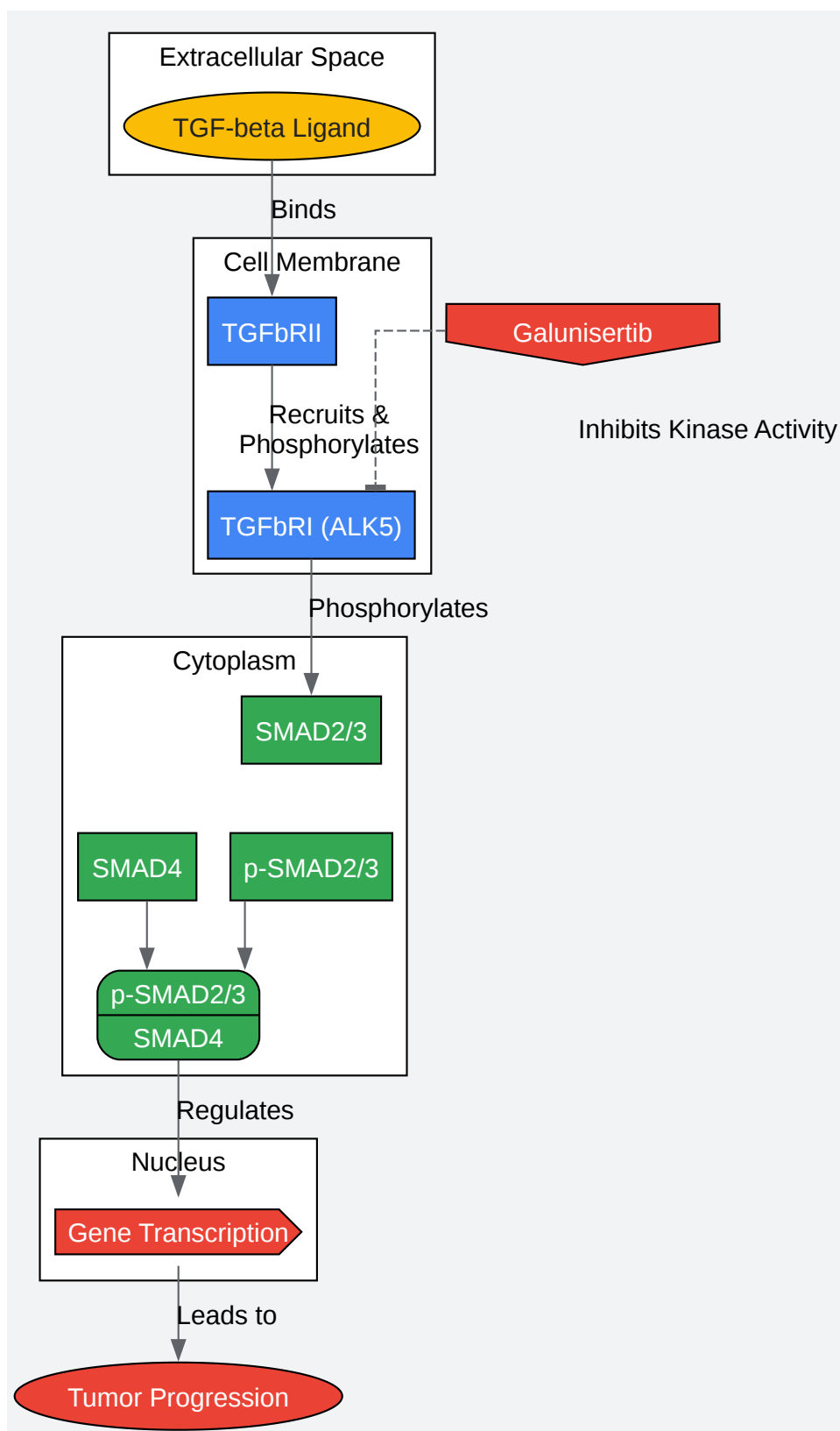
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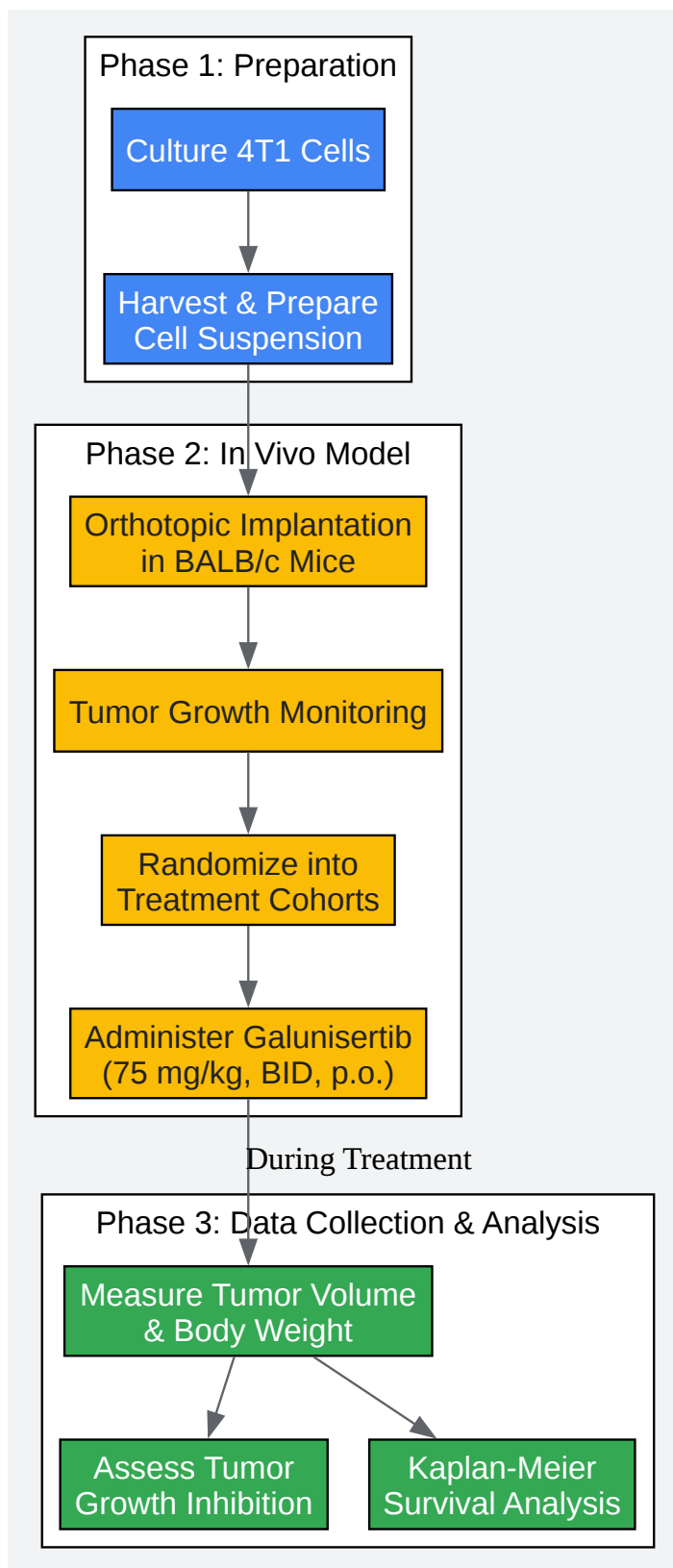
Introduction

Galunisertib (formerly LY2157299 monohydrate) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-Beta (TGF- β) receptor type I (TGF β RI) kinase.^[1] The TGF- β signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, and immune response. In the context of advanced cancers, this pathway is often dysregulated, contributing to tumor progression, invasion, metastasis, and the suppression of anti-tumor immunity.^{[2][3]} **Galunisertib** abrogates canonical TGF- β signaling by preventing the phosphorylation of downstream mediators like SMAD2.^{[4][3]} These application notes provide a detailed protocol for evaluating the anti-tumor efficacy of **Galunisertib** in the widely used 4T1 syngeneic murine breast cancer model, which is known for its aggressive growth and metastatic properties.

Mechanism of Action

TGF- β signaling is initiated when a TGF- β ligand binds to the TGF- β type II receptor (TGF β RII). This binding recruits and phosphorylates the type I receptor, TGF β RI (also known as ALK5).^[5] The activated TGF β RI kinase then phosphorylates the receptor-regulated SMADs (R-SMADs), primarily SMAD2 and SMAD3.^[4] These phosphorylated R-SMADs form a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes involved in tumorigenesis.^[6] **Galunisertib** specifically binds to the kinase domain of TGF β RI, preventing the phosphorylation of SMAD2 and effectively blocking the entire downstream signaling cascade.^{[7][3]}





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